(-)-Myrtenal

Catalog No.
S3311578
CAS No.
18486-69-6
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Myrtenal

CAS Number

18486-69-6

Product Name

(-)-Myrtenal

IUPAC Name

(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,6,8-9H,4-5H2,1-2H3/t8-,9-/m0/s1

InChI Key

KMRMUZKLFIEVAO-IUCAKERBSA-N

SMILES

CC1(C2CC=C(C1C2)C=O)C

Solubility

Insoluble in water; soluble in oils
Miscible at room temperature (in ethanol)

Canonical SMILES

CC1(C2CC=C(C1C2)C=O)C

Isomeric SMILES

CC1([C@H]2CC=C([C@@H]1C2)C=O)C
  • Origin: Myrtenal is found in various plants, including Hyssopus officinalis (hyssop), Salvia absconditiflora (sage), and Cyperus articulatus (purple nutsedge) [1].
  • Significance in Scientific Research: Myrtenal has gained interest due to its potential biological activities. In vitro studies suggest it may have:
    • Acetylcholinesterase inhibition, which could be relevant for Alzheimer's disease and dementia treatment [1].
    • Antioxidant properties in rats [1].
Source

1.


Molecular Structure Analysis

(-)-Myrtenal possesses a bicyclic structure composed of two cycloalkane rings fused together. A key feature is the presence of a carbonyl group (C=O) attached to one of the rings, classifying it as an aldehyde [1]. This functional group contributes significantly to its chemical reactivity.

The stereochemistry of (-)-Myrtenal is denoted by the prefix "(1R)-", indicating the specific spatial arrangement of its atoms. This chirality may influence its biological properties [3].

Source

3.


Chemical Reactions Analysis

Synthesis

Specific details on the natural biosynthesis of (-)-Myrtenal within plants are not readily available in scientific literature.

Chemical Reactions

Research primarily focuses on the potential biological activities of (-)-Myrtenal, with limited data on its standard chemical reactions. However, due to the presence of the aldehyde functional group, it can likely undergo typical aldehyde reactions such as:

  • Oxidation to a carboxylic acid [reaction 1]
  • Reduction to a primary alcohol [reaction 2]
  • Aldol condensation with other carbonyl compounds [reaction 3]

Reactions:

  • 2RCHO + O2 -> 2RCOOH (R = organic group) [reaction 1]
  • RCHO + H2 -> RCH2OH (R = organic group) [reaction 2]
  • RCHO + R'CHO -> RCH=CHCR'OH + H2O (R, R' = organic groups) [reaction 3]
Source

General organic chemistry textbooks.


Physical And Chemical Properties Analysis

Data on specific physical and chemical properties of isolated (-)-Myrtenal is scarce. However, based on its chemical structure, some properties can be predicted:

  • Physical State: Likely a colorless liquid at room temperature, as typical for low molecular weight aldehydes.
  • Solubility: Soluble in organic solvents due to its non-polar hydrocarbon backbone, but with some limited solubility in water due to the polar carbonyl group.
  • Boiling Point: Expected to be in the range of 150-200°C, a common range for similar sized organic molecules.
Note

These are predicted properties and require experimental confirmation.

The mechanism of action for the reported biological activities of (-)-Myrtenal is not fully elucidated.

  • Acetylcholinesterase Inhibition: If further research confirms this activity, the mechanism might involve binding to the active site of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter. This inhibition could potentially increase acetylcholine levels in the brain, which may be beneficial in Alzheimer's disease and dementia [1].
  • Antioxidant Properties: The mechanism could involve scavenging free radicals, reactive molecules that damage cells. The specific functional groups within the molecule responsible for this activity require further investigation [1].

More research is needed to understand the detailed mechanisms behind these potential effects.

Source

1.

Antibacterial and Antifungal Properties

Studies suggest that (-)-Myrtenal exhibits antibacterial and antifungal activity. Research has shown it to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. Similarly, it demonstrates antifungal properties against Candida albicans, a common fungal pathogen [].

Antidiabetic Potential

(-)-Myrtenal has shown promise in managing diabetes. Studies in animal models indicate that it can lower blood glucose levels, improve insulin sensitivity, and reduce oxidative stress in the pancreas and liver, all of which are crucial factors in diabetes management [, ].

Anticancer Properties

Research suggests that (-)-Myrtenal might possess anticancer properties. In vitro studies have shown its ability to inhibit the growth and proliferation of various cancer cell lines, including melanoma cells []. The mechanism of action is thought to involve the inhibition of V-type ATPase, an enzyme essential for cancer cell survival.

Physical Description

Colourless liquid; refreshing, spicy-herbaceous odou

XLogP3

2.1

Density

0.984-0.990

UNII

EH2E303QRY

GHS Hazard Statements

Aggregated GHS information provided by 1373 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 87 of 1373 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1286 of 1373 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18486-69-6
564-94-3

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Dates

Modify: 2023-08-19

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